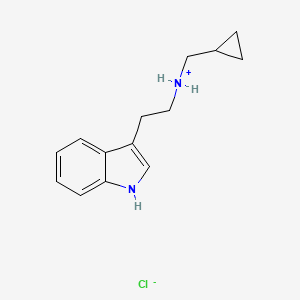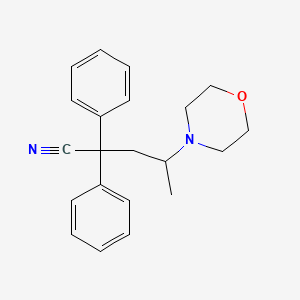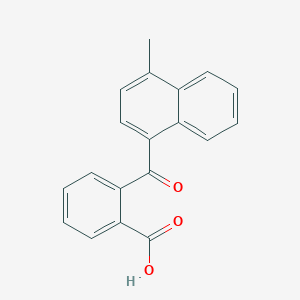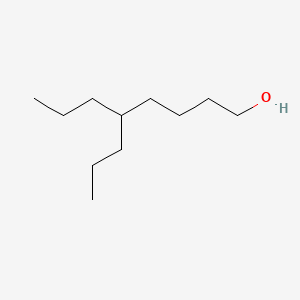![molecular formula C28H35ClN2Na2O6S B13418892 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)
7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Heptanoic Acid Tianeptine Disodium Salt is a chemical compound with the molecular formula C28H35ClN2O6S·2Na and a molecular weight of 609.08 g/mol . It is a derivative of tianeptine, an atypical tricyclic antidepressant primarily used in the treatment of major depressive disorder . Tianeptine is known for its unique pharmacological properties, including its action on the μ-opioid receptor and modulation of glutamate receptors .
Preparation Methods
The synthesis of N-Heptanoic Acid Tianeptine Disodium Salt involves several steps, starting with the preparation of tianeptine. The synthetic route typically includes the following steps:
Formation of the tricyclic core: The tricyclic core of tianeptine is synthesized through a series of cyclization reactions.
Introduction of the heptanoic acid side chain: The heptanoic acid side chain is introduced through a nucleophilic substitution reaction.
Formation of the disodium salt: The final step involves the neutralization of the heptanoic acid derivative with sodium hydroxide to form the disodium salt.
Industrial production methods for N-Heptanoic Acid Tianeptine Disodium Salt are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N-Heptanoic Acid Tianeptine Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Heptanoic Acid Tianeptine Disodium Salt has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Heptanoic Acid Tianeptine Disodium Salt involves its interaction with several molecular targets and pathways:
μ-Opioid Receptor: Tianeptine acts as an atypical agonist of the μ-opioid receptor, which may contribute to its antidepressant and anxiolytic effects.
Glutamate Receptors: Tianeptine modulates the activity of glutamate receptors, including AMPA and NMDA receptors, which play a role in neural plasticity and stress response.
Brain-Derived Neurotrophic Factor (BDNF): Tianeptine’s effects on BDNF release and neural plasticity are thought to contribute to its therapeutic effects.
Comparison with Similar Compounds
N-Heptanoic Acid Tianeptine Disodium Salt can be compared with other similar compounds, such as:
Tianeptine Sodium: This compound is the sodium salt form of tianeptine and shares similar pharmacological properties.
Tianeptine Sulfate: A slower-releasing formulation of tianeptine, which provides a more prolonged therapeutic effect.
Amitriptyline: A tricyclic antidepressant with a different mechanism of action, primarily inhibiting the reuptake of serotonin and norepinephrine.
N-Heptanoic Acid Tianeptine Disodium Salt is unique due to its specific chemical structure and its dual action on the μ-opioid receptor and glutamate receptors, which distinguishes it from other antidepressants .
Properties
Molecular Formula |
C28H35ClN2Na2O6S |
|---|---|
Molecular Weight |
609.1 g/mol |
IUPAC Name |
disodium;7-[6-carboxylatohexyl-(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate |
InChI |
InChI=1S/C28H37ClN2O6S.2Na/c1-30-24-13-9-8-12-22(24)28(23-17-16-21(29)20-25(23)38(30,36)37)31(18-10-4-2-6-14-26(32)33)19-11-5-3-7-15-27(34)35;;/h8-9,12-13,16-17,20,28H,2-7,10-11,14-15,18-19H2,1H3,(H,32,33)(H,34,35);;/q;2*+1/p-2 |
InChI Key |
ZLDQAMFLXPLVBK-UHFFFAOYSA-L |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)N(CCCCCCC(=O)[O-])CCCCCCC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13418810.png)


![[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B13418826.png)
![[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B13418830.png)





![5-(3-Bromopropyl)-5H-dibenz[b,f]azepine](/img/structure/B13418863.png)



